An In-depth Technical Guide to the Chemical Structure of 2,4,6-Trimethylbenzyl Methyl Ether
An In-depth Technical Guide to the Chemical Structure of 2,4,6-Trimethylbenzyl Methyl Ether
Abstract
This technical guide provides a comprehensive analysis of 2,4,6-trimethylbenzyl methyl ether, a sterically hindered aromatic ether with potential applications in organic synthesis and drug development. The document elucidates the molecule's structural characteristics, provides predicted spectroscopic data based on analogous compounds, outlines a robust synthesis protocol, and discusses its anticipated physical and chemical properties. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this compound.
Introduction
2,4,6-Trimethylbenzyl methyl ether, also known as methyl-(2,4,6-trimethylbenzyl) ether, belongs to the class of benzyl ethers. The introduction of three methyl groups onto the benzene ring at positions 2, 4, and 6 creates significant steric hindrance around the benzylic carbon and the ether linkage. This structural feature imparts unique reactivity and stability to the molecule, making it an interesting candidate for various applications, including its potential use as a stable protecting group in complex organic syntheses. This guide will delve into the core chemical aspects of this compound, providing a foundational understanding for its further exploration and utilization.
Chemical Structure and Identification
The chemical structure of 2,4,6-trimethylbenzyl methyl ether is characterized by a methoxy group (-OCH₃) attached to the benzylic carbon of a 2,4,6-trimethylbenzyl moiety.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-(methoxymethyl)-2,4,6-trimethylbenzene |
| Molecular Formula | C₁₁H₁₆O |
| Molecular Weight | 164.24 g/mol |
| SMILES | COC(C1=C(C)C=C(C)C=C1C) |
| InChI Key | (Predicted) |
| CAS Number | (Not readily available) |
Synthesis Protocol: Williamson Ether Synthesis
The most logical and widely applicable method for the synthesis of 2,4,6-trimethylbenzyl methyl ether is the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. In this case, the sodium salt of 2,4,6-trimethylbenzyl alcohol (mesitylalcohol) is reacted with a methylating agent, such as methyl iodide or dimethyl sulfate. The steric hindrance of the 2,4,6-trimethylbenzyl group favors the Sₙ2 reaction pathway with a small electrophile like the methyl group.[1][2][3]
Causality of Experimental Choices
The choice of the Williamson ether synthesis is predicated on its reliability and high yield for the formation of ethers from primary alcohols.[4][5] The use of a strong base, such as sodium hydride, ensures the complete deprotonation of the sterically hindered 2,4,6-trimethylbenzyl alcohol to form the corresponding alkoxide. Methyl iodide is an excellent methylating agent in Sₙ2 reactions due to its good leaving group (iodide) and minimal steric hindrance. Anhydrous conditions are crucial to prevent the quenching of the highly reactive sodium hydride and the resulting alkoxide.
Detailed Step-by-Step Methodology
Materials:
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Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen), add 2,4,6-trimethylbenzyl alcohol (1.0 eq).
-
Dissolve the alcohol in anhydrous THF.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution at 0 °C (ice bath).
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium alkoxide.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 2,4,6-trimethylbenzyl methyl ether.
Spectroscopic Characterization (Predicted)
Due to the lack of directly available experimental spectra for 2,4,6-trimethylbenzyl methyl ether, the following data are predicted based on the analysis of structurally similar compounds, such as N-(2,4,6-trimethylbenzyl)aniline[8] and benzyl methyl ether.[4]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons, the methoxy protons, and the methyl groups on the aromatic ring.
Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.85 | s | 2H | Ar-H |
| ~4.40 | s | 2H | -CH ₂-O- |
| ~3.30 | s | 3H | -OCH ₃ |
| ~2.30 | s | 6H | Ar-(CH ₃)₂ (ortho) |
| ~2.25 | s | 3H | Ar-CH ₃ (para) |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the different carbon environments in the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~137.5 | Ar-C (quaternary, C2, C6) |
| ~137.0 | Ar-C (quaternary, C4) |
| ~132.0 | Ar-C (quaternary, C1) |
| ~129.0 | Ar-C H |
| ~75.0 | -C H₂-O- |
| ~58.0 | -OC H₃ |
| ~21.0 | Ar-C H₃ (para) |
| ~19.5 | Ar-C H₃ (ortho) |
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the functional groups present in the molecule.
Table 4: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3000-2850 | Medium-Strong | C-H stretching (aromatic and aliphatic) |
| 1610, 1470 | Medium | C=C stretching (aromatic ring) |
| 1100-1085 | Strong | C-O-C stretching (ether) |
| 850 | Strong | Ar-H bending (isolated H-atoms) |
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): m/z = 164.12
-
Key Fragmentation Pattern: A prominent peak is expected at m/z = 133 due to the loss of a methoxy radical (•OCH₃), forming the stable 2,4,6-trimethylbenzyl cation. Another significant fragment would be observed at m/z = 119, resulting from the loss of an ethyl group from the trimethylbenzyl cation.
Physical and Chemical Properties
Physical Properties (Predicted)
| Property | Value |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Not experimentally determined; predicted to be higher than benzyl methyl ether (170 °C)[9] |
| Melting Point | Not applicable (liquid at room temperature) |
| Solubility | Insoluble in water; soluble in common organic solvents like diethyl ether, THF, and dichloromethane.[10] |
Chemical Reactivity and Stability
The steric hindrance provided by the three methyl groups on the aromatic ring significantly influences the reactivity of 2,4,6-trimethylbenzyl methyl ether.
-
Stability: The ether linkage is expected to be relatively stable under neutral and basic conditions. However, like other benzyl ethers, it can be cleaved under strongly acidic conditions or through hydrogenolysis.[11]
-
Reactivity of the Benzylic Position: The benzylic protons are susceptible to radical halogenation. The steric bulk may slow down reactions at the benzylic carbon.
-
Aromatic Ring Reactivity: The aromatic ring is activated towards electrophilic substitution due to the electron-donating methyl groups. However, the steric hindrance from the ortho-methyl groups will direct incoming electrophiles primarily to the positions meta to the methoxymethyl group.
Applications in Research and Drug Development
The unique structural features of 2,4,6-trimethylbenzyl methyl ether suggest several potential applications:
-
Protecting Group: The 2,4,6-trimethylbenzyl group can be used as a sterically hindered protecting group for alcohols and other functional groups. Its stability under certain conditions and selective removal under others could be advantageous in multi-step organic synthesis.[12]
-
Synthetic Intermediate: This compound can serve as a precursor for the synthesis of more complex molecules. The functional groups present (ether, activated aromatic ring) allow for a variety of chemical transformations.
-
Scaffold in Drug Discovery: The substituted benzene ring can act as a scaffold for the development of new therapeutic agents. The steric and electronic properties of the 2,4,6-trimethylbenzyl moiety can be tuned to optimize interactions with biological targets.
Visualization of Key Concepts
Synthesis Workflow
Caption: Williamson Ether Synthesis Workflow for 2,4,6-Trimethylbenzyl Methyl Ether.
Key Structural Features
Caption: Key Structural Features Influencing Reactivity.
Conclusion
2,4,6-Trimethylbenzyl methyl ether is a molecule with distinct structural characteristics that suggest its utility in specialized areas of organic chemistry. While experimental data for this specific compound is limited, this guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous structures. The significant steric hindrance imparted by the trimethyl-substituted aromatic ring is a defining feature that governs its stability and reactivity, making it a subject of interest for further investigation, particularly in the realms of protecting group chemistry and the design of novel molecular scaffolds.
References
- Munson, M. C., & García-España, E. (2008). The S-2,4,6-trimethoxybenzyl (Tmob): a novel cysteine protecting group for the Nα-9-fluorenylmethoxycarbonyl (Fmoc) strategy of peptide synthesis. Tetrahedron Letters, 49(36), 5267-5269.
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